molecular formula C20H23N3O6 B2712545 2,4-dimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105210-14-7

2,4-dimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2712545
CAS No.: 1105210-14-7
M. Wt: 401.419
InChI Key: AKHCDPCZYWKSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H23N3O6 and its molecular weight is 401.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds with structural similarities involves the synthesis of novel heterocyclic compounds, often aiming at exploring their potential pharmacological activities. For example, the study of dihydropyrimidinone derivatives containing morpholine moieties highlights an efficient method for synthesizing compounds that might be of interest in drug discovery due to their structural complexity and potential bioactivity (Bhat et al., 2018).

Pharmacological Potential

Compounds featuring morpholine and related structures have been synthesized and evaluated for various pharmacological activities, including anti-inflammatory and analgesic properties. The synthesis of novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents, showing significant activity, underscores the potential therapeutic applications of these chemicals (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

Research into heterocyclic derivatives often extends to studying their interactions with biological targets, which can reveal potential therapeutic applications or contribute to the understanding of molecular mechanisms. For instance, studies on sulfonamide inhibitors of carbonic anhydrases explore the interaction between synthesized compounds and enzyme targets, indicating the specificity and potential for targeted therapy (Supuran et al., 2013).

Chemical Synthesis Techniques

Research also delves into novel synthetic routes for creating complex heterocyclic compounds, which can have implications across various fields of chemistry and pharmacology. For example, studies on the synthesis of polycyclic imidazolidinones via amine redox-annulation demonstrate innovative approaches to constructing complicated molecular structures, which could be pivotal in the development of new materials or drugs (Zhu et al., 2017).

Properties

IUPAC Name

2,4-dimethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-22-12-13(19(25)23-6-8-29-9-7-23)10-16(20(22)26)21-18(24)15-5-4-14(27-2)11-17(15)28-3/h4-5,10-12H,6-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHCDPCZYWKSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.